4-Nitro-1H-benzo[d]imidazole-2-carbonitrile
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Overview
Description
4-Nitro-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a nitrile compound in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like nickel or palladium. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amino derivatives, and other functionalized compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Nitro-1H-benzo[d]imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.
4-Amino-1H-benzo[d]imidazole-2-carbonitrile: Contains an amino group instead of a nitro group, leading to different chemical properties.
Uniqueness
The presence of both a nitro group and a carbonitrile group in 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C8H4N4O2 |
---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
4-nitro-1H-benzimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,(H,10,11) |
InChI Key |
KHVUFDNJDGZYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C#N |
Origin of Product |
United States |
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